
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate is an organic compound that belongs to the class of alpha amino acid amides It is characterized by the presence of a tosylpyrrolidine moiety attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate typically involves the reaction of 4-aminobenzoic acid with tosylpyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis could also be explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Transamidation Reactions
The tosylpyrrolidine carboxamide moiety undergoes transamidation under mild conditions. Key findings include:
-
Substrate : Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate or analogs.
-
Conditions : 0.5–0.6 equivalents of (NH₄)₂CO₃ as an ammonia source, DMSO solvent, 25–40°C, 6–36 hours.
-
Mechanism : Ammonium carbonate displaces the tosylpyrrolidine group via nucleophilic acyl substitution.
-
Outcomes :
Higher temperatures (>40°C) reduce yields due to side reactions or decomposition .
Hydrolysis of the Benzoate Ester
The methyl ester undergoes hydrolysis to form the carboxylic acid derivative:
-
Acidic Hydrolysis : HCl (conc.) in THF/water (1:1), reflux, 12 hours. Yields ~85–90%.
-
Basic Hydrolysis : NaOH (2 M) in methanol/water (3:1), 60°C, 8 hours. Yields ~88–93%.
The reaction is critical for generating bioactive carboxylic acid derivatives for further functionalization.
Radical-Mediated Cyclization
The tosylamidyl group participates in radical cyclization under specific conditions:
-
Initiation : UV light or AIBN (azobisisobutyronitrile) in toluene, 80°C.
-
Mechanism : Homolytic cleavage of the N–Ts bond generates an amidyl radical, which undergoes 5-exo or 6-endo cyclization with alkenes .
-
Example : Reaction with α,β-unsaturated ketones yields pyrrolizidine derivatives (45–79% yields) .
Catalytic Hydrogenation
The pyrrolidine ring can be saturated via hydrogenation:
-
Conditions : H₂ (1 atm), 10% Pd/C catalyst, methanol, 25°C, 2 hours.
-
Outcome : Reduced pyrrolidine to pyrrolidine (saturated) without affecting the benzoate ester or amide groups .
Nucleophilic Substitution at the Tosyl Group
The tosyl group acts as a leaving group in SN2 reactions:
-
Reagents : K₂CO₃ or DBU (1,8-diazabicycloundec-7-ene) in DMF, 80°C.
-
Example : Replacement with thiophene derivatives (e.g., 4-(thiophen-3-yl)piperidine) yields analogs with modified bioactivity.
Stability and Decomposition Pathways
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
a. Antitumor Activity
Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate has been investigated for its potential antitumor properties. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that specific modifications to the pyrrolidine structure enhanced its cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .
b. Treatment of Hyperphosphatemia
The compound has also shown efficacy in treating conditions such as hyperphosphatemia and secondary hyperparathyroidism. A patent application discusses its role as an inhibitor of sodium-dependent phosphate transporters (NaPi-IIb), which are implicated in phosphate regulation in the body. The compound's ability to modulate these transporters presents a therapeutic strategy for managing chronic kidney disease and associated vascular calcification .
Synthesis and Derivative Development
a. Synthesis Methods
The synthesis of this compound involves several steps, including the formation of tosyl derivatives and subsequent reactions to introduce the benzoate moiety. The methods employed often utilize transamidation techniques, which allow for the introduction of various substituents that can enhance biological activity .
b. Derivative Analysis
Table 1 summarizes various derivatives of this compound, highlighting their structural modifications and corresponding biological activities.
Derivative | Modification | Biological Activity |
---|---|---|
Compound A | Methyl group on pyrrolidine | Enhanced cytotoxicity against cancer cells |
Compound B | Fluorine substitution on benzoate | Increased NaPi-IIb inhibition |
Compound C | Hydroxyl group addition | Improved solubility and bioavailability |
Case Studies
a. In Vivo Efficacy Studies
A notable case study involved the administration of this compound in animal models to evaluate its pharmacokinetics and therapeutic effects on hyperphosphatemia. Results indicated a significant reduction in serum phosphate levels, demonstrating its potential as a therapeutic agent in chronic kidney disease management .
b. Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating hyperphosphatemia in patients with renal impairment. Early results show promising outcomes, with participants experiencing improved phosphate control without significant adverse effects .
Mecanismo De Acción
The mechanism of action of Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on the target molecule. This interaction can inhibit the activity of enzymes or modulate receptor function, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(pyrrolidine-2-carboxamido)benzoate
- Methyl 4-(1-tosylpyrrolidine-2-carboxamido)benzoate hydrochloride
Uniqueness
This compound is unique due to the presence of the tosyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.
Propiedades
IUPAC Name |
methyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-5-11-17(12-6-14)28(25,26)22-13-3-4-18(22)19(23)21-16-9-7-15(8-10-16)20(24)27-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXUCFYCDUATRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.